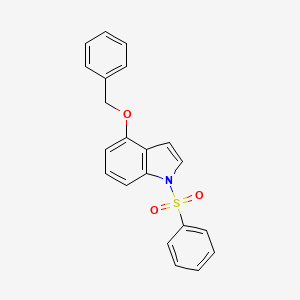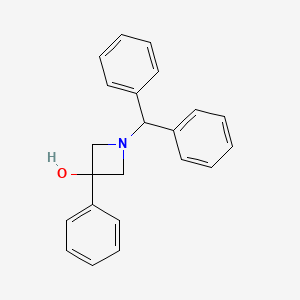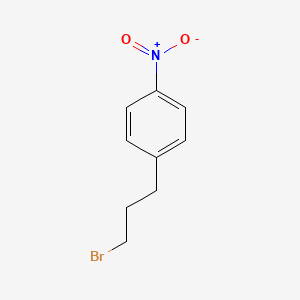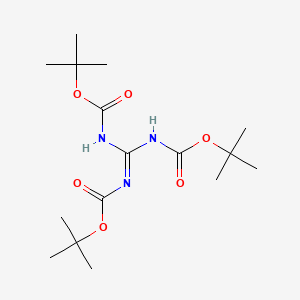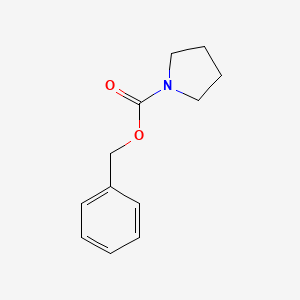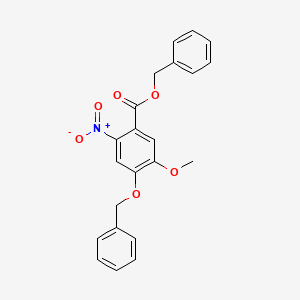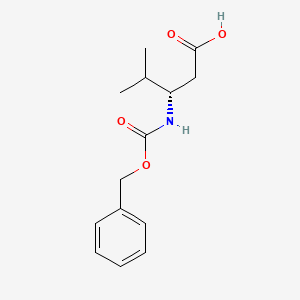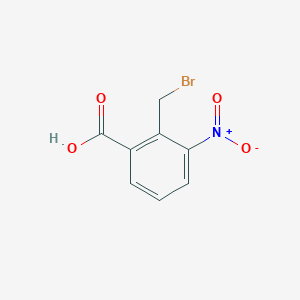
4-(aminomethyl)pyridin-3-amine Dihydrochloride
描述
4-(aminomethyl)pyridin-3-amine dihydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as 4-AP, and it is a derivative of pyridine. The chemical structure of 4-AP consists of a pyridine ring with an amino group attached to the carbon atom adjacent to the nitrogen atom. The dihydrochloride salt form of 4-AP is a white crystalline powder that is soluble in water and has a molecular weight of 209.1 g/mol.
作用机制
The mechanism of action of 4-AP is primarily through its blockade of voltage-gated potassium channels. This blockade leads to an increase in neuronal excitability and the promotion of synaptic plasticity. In cancer cells, 4-AP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-AP are diverse and depend on the specific application. In neuroscience, 4-AP has been shown to enhance synaptic plasticity and promote neuronal excitability. In cancer cells, 4-AP has been shown to induce apoptosis and inhibit cell cycle progression. Additionally, 4-AP has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase.
实验室实验的优点和局限性
The advantages of using 4-AP in lab experiments include its ability to enhance neuronal excitability and promote synaptic plasticity, its potential use in cancer therapy, and its ability to inhibit the activity of certain enzymes. However, the limitations of using 4-AP include its potential toxicity and the need for careful dosing to avoid adverse effects.
未来方向
There are several future directions for research on 4-AP, including the development of new synthesis methods to improve yield and purity, the study of its potential use in the treatment of other neurological disorders, the development of new biosensors, and the study of its potential use in the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of 4-AP and its potential applications in various fields of research.
Conclusion:
4-(aminomethyl)pyridin-3-amine dihydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. Its ability to enhance neuronal excitability and promote synaptic plasticity, its potential use in cancer therapy, and its ability to inhibit the activity of certain enzymes make it a promising compound for future research. However, further research is needed to fully understand its mechanism of action and its potential applications in various fields of research.
科学研究应用
4-AP has been extensively studied for its potential applications in various fields of research. In neuroscience, 4-AP has been used as a potassium channel blocker to enhance neuronal excitability and promote synaptic plasticity. This has led to its use in the study of epilepsy, multiple sclerosis, and other neurological disorders. 4-AP has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 4-AP has been used in the development of biosensors and in the study of enzyme kinetics.
属性
IUPAC Name |
4-(aminomethyl)pyridin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c7-3-5-1-2-9-4-6(5)8;;/h1-2,4H,3,7-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREWBDQQRCHSNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464350 | |
| Record name | 4-(aminomethyl)pyridin-3-amine Dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)pyridin-3-amine Dihydrochloride | |
CAS RN |
847666-49-3 | |
| Record name | 4-(aminomethyl)pyridin-3-amine Dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







